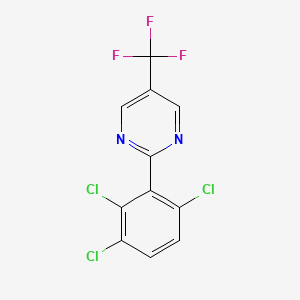
(R)-N,N,2-Trimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N,N,2-Trimethylpropane-2-sulfinamide is a chiral sulfinamide compound that has gained attention in various fields of chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds in pharmaceuticals and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N,2-Trimethylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. One common method is the reaction of ®-tert-butanesulfinyl chloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature is maintained at a low level to control the reaction rate and ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-N,N,2-Trimethylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
®-N,N,2-Trimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide to sulfides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonamides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
®-N,N,2-Trimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biological processes.
Medicine: It plays a role in the synthesis of chiral drugs, which are essential for achieving the desired therapeutic effects and minimizing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a critical factor.
Wirkmechanismus
The mechanism by which ®-N,N,2-Trimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. This ensures that the resulting products have the desired chirality, which is crucial for their biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N,N,2-Trimethylpropane-2-sulfinamide: The enantiomer of the compound, which has similar properties but opposite chirality.
tert-Butanesulfinamide: A related compound with a similar sulfinamide group but different substituents.
N,N-Dimethylsulfinamide: Another sulfinamide compound with different alkyl groups.
Uniqueness
®-N,N,2-Trimethylpropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it particularly effective as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules with high selectivity and efficiency sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C6H15NOS |
|---|---|
Molekulargewicht |
149.26 g/mol |
IUPAC-Name |
N,N,2-trimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H15NOS/c1-6(2,3)9(8)7(4)5/h1-5H3 |
InChI-Schlüssel |
IBODEJCHERWVIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


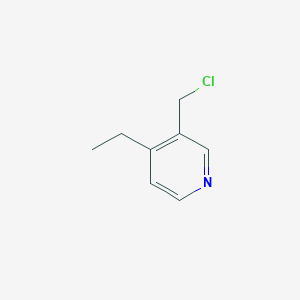
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
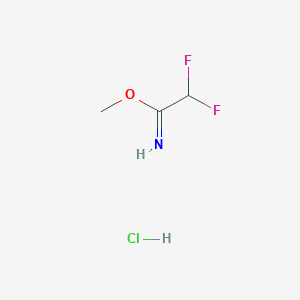
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
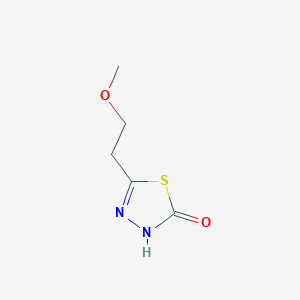
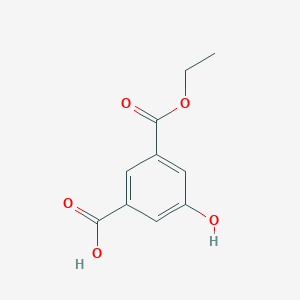
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
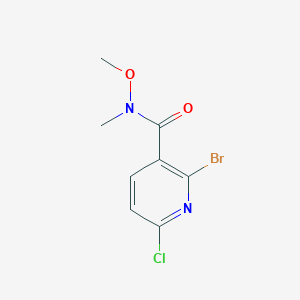
![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
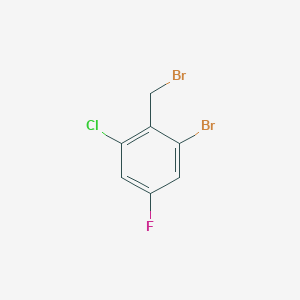

![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)
